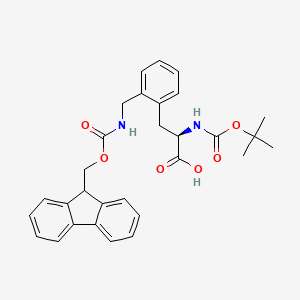

Boc-D-2-Aminomethylphe(Fmoc)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-D-2-Aminomethylphe(Fmoc) is a compound used primarily in peptide synthesis. It is characterized by the presence of two protective groups: the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. These protective groups are essential in solid-phase peptide synthesis, allowing for the sequential addition of amino acids without unwanted side reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-2-Aminomethylphe(Fmoc) typically involves the protection of the amino group of D-2-aminomethylphenylalanine with the Boc group, followed by the protection of the secondary amino group with the Fmoc group. The reaction conditions often include the use of bases such as diisopropylethylamine (DIEA) and solvents like dichloromethane (DCM) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of Boc-D-2-Aminomethylphe(Fmoc) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and the sequential addition of amino acids. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

化学反応の分析

Types of Reactions

Boc-D-2-Aminomethylphe(Fmoc) undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Boc and Fmoc groups under acidic and basic conditions, respectively.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HBTU or DIC.

Substitution Reactions: Introduction of various functional groups at the amino or carboxyl termini.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) for Boc removal and piperidine for Fmoc removal.

Coupling: HBTU or DIC in the presence of bases like DIEA.

Substitution: Various nucleophiles under mild conditions.

Major Products

The major products formed from these reactions include peptides with specific sequences and functionalities, which can be further modified for various applications.

科学的研究の応用

Boc-D-2-Aminomethylphe(Fmoc) is widely used in scientific research, particularly in the fields of:

Chemistry: Synthesis of complex peptides and proteins.

Biology: Study of protein-protein interactions and enzyme mechanisms.

Medicine: Development of peptide-based drugs and therapeutic agents.

Industry: Production of peptide-based materials and biocompatible hydrogels.

作用機序

The mechanism of action of Boc-D-2-Aminomethylphe(Fmoc) involves the protection and deprotection of amino groups, which allows for the sequential addition of amino acids in peptide synthesis. The Boc group is removed under acidic conditions, while the Fmoc group is removed under basic conditions. This orthogonal protection strategy ensures that only the desired reactions occur at each step of the synthesis.

類似化合物との比較

Similar Compounds

Fmoc-D-2-Aminomethylphe(Boc): Similar to Boc-D-2-Aminomethylphe(Fmoc) but with the protective groups reversed.

Boc-D-2-Aminomethylphe: Lacks the Fmoc group, making it less versatile for certain synthetic applications.

Fmoc-D-2-Aminomethylphe: Lacks the Boc group, limiting its use in solid-phase peptide synthesis.

Uniqueness

Boc-D-2-Aminomethylphe(Fmoc) is unique due to its dual protection strategy, which allows for greater flexibility and control in peptide synthesis. The orthogonal protection provided by the Boc and Fmoc groups enables the sequential addition of amino acids without unwanted side reactions, making it a valuable tool in the synthesis of complex peptides and proteins.

生物活性

Boc-D-2-Aminomethylphe(Fmoc) is a compound that has garnered interest due to its potential applications in peptide synthesis and biological activity. This article explores the biological properties, synthesis methods, and relevant case studies associated with this compound.

- Molecular Formula : C30H32N2O6

- CAS Number : 1217729-44-6

- Purity : 95%

- Form : Lyophilized powder

- Storage : Recommended at -20°C for stability .

Synthesis

Boc-D-2-Aminomethylphe(Fmoc) is synthesized primarily through Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS). This method allows for the incorporation of this amino acid into peptides, enhancing their stability and biological activity. The synthesis involves several steps, including the protection of amines and coupling reactions to form peptide bonds .

Biological Activity

The biological activity of Boc-D-2-Aminomethylphe(Fmoc) is significant due to its role in the formation of peptides that can exhibit various pharmacological effects. Here are some key findings:

- Antimicrobial Activity : Research indicates that peptides synthesized with this amino acid can possess antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including Bacillus subtilis and Escherichia coli .

- Peptide Stability : The incorporation of Boc-D-2-Aminomethylphe(Fmoc) into peptide chains has been associated with increased resistance to enzymatic degradation, which is crucial for therapeutic applications. This stability is attributed to the structural characteristics imparted by the Boc and Fmoc protecting groups .

-

Case Studies :

- A study focused on synthesizing cyclic antimicrobial peptides demonstrated that incorporating Boc-D-2-Aminomethylphe(Fmoc) significantly enhanced the peptides' ability to disrupt bacterial membranes, leading to cell lysis .

- Another investigation evaluated the efficacy of peptides containing this amino acid in inhibiting cancer cell proliferation, suggesting potential applications in oncology .

Data Table: Biological Activities

特性

IUPAC Name |

(2R)-3-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-10-4-5-11-20(19)17-31-28(35)37-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDGEKHRYXDFMC-AREMUKBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。